N-[(1R)-1-(2,4-Difluorophenyl)-2-(dimethylamino)-2-oxoethyl]-L-leucine
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Overview
Description
N-[(1R)-1-(2,4-Difluorophenyl)-2-(dimethylamino)-2-oxoethyl]-L-leucine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a difluorophenyl group, a dimethylamino group, and an oxoethyl group attached to an L-leucine backbone, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-(2,4-Difluorophenyl)-2-(dimethylamino)-2-oxoethyl]-L-leucine typically involves the following steps:
Formation of the Difluorophenyl Intermediate: The initial step involves the preparation of the 2,4-difluorophenyl intermediate through halogenation reactions.
Coupling with L-Leucine: The difluorophenyl intermediate is then coupled with L-leucine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under controlled conditions.
Introduction of the Dimethylamino Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-(2,4-Difluorophenyl)-2-(dimethylamino)-2-oxoethyl]-L-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
N-[(1R)-1-(2,4-Difluorophenyl)-2-(dimethylamino)-2-oxoethyl]-L-leucine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1R)-1-(2,4-Difluorophenyl)-2-(dimethylamino)-2-oxoethyl]-L-leucine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
- L-Leucine, N-[(1R)-1-(2,4-difluorophenyl)-2-[(2-hydroxyphenyl)amino]-2-oxoethyl]-, methyl ester
Uniqueness
N-[(1R)-1-(2,4-Difluorophenyl)-2-(dimethylamino)-2-oxoethyl]-L-leucine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its difluorophenyl group enhances its stability and lipophilicity, while the dimethylamino group contributes to its potential interactions with biological targets.
Properties
CAS No. |
821779-95-7 |
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Molecular Formula |
C16H22F2N2O3 |
Molecular Weight |
328.35 g/mol |
IUPAC Name |
(2S)-2-[[(1R)-1-(2,4-difluorophenyl)-2-(dimethylamino)-2-oxoethyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H22F2N2O3/c1-9(2)7-13(16(22)23)19-14(15(21)20(3)4)11-6-5-10(17)8-12(11)18/h5-6,8-9,13-14,19H,7H2,1-4H3,(H,22,23)/t13-,14+/m0/s1 |
InChI Key |
HUJPEOLNSBLBIP-UONOGXRCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N[C@H](C1=C(C=C(C=C1)F)F)C(=O)N(C)C |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(C1=C(C=C(C=C1)F)F)C(=O)N(C)C |
Origin of Product |
United States |
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